molecular formula C21H23N3O4S B2757709 N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1030720-14-9

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2757709
CAS No.: 1030720-14-9
M. Wt: 413.49
InChI Key: OUCHAKPCCGZHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a sulfonyl group linked to an (E)-styryl moiety and a 4-carbamoylphenyl carboxamide substituent.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c22-20(25)17-6-8-19(9-7-17)23-21(26)18-10-13-24(14-11-18)29(27,28)15-12-16-4-2-1-3-5-16/h1-9,12,15,18H,10-11,13-14H2,(H2,22,25)(H,23,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCHAKPCCGZHCD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine ring, followed by the introduction of the sulfonyl group and the phenylethenyl group. The final step involves the addition of the carbamoyl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Conformational Comparison

Compound Name Core Structure Key Substituents Conformation Intermolecular Interactions Reference
Target Compound Piperidine 1-[(E)-styryl]sulfonyl, N-(4-carbamoylphenyl)carboxamide Not reported Not reported -
1-{3-(4-methylphenyl)-5-[(E)-styryl]pyrazolinyl}ethanone Pyrazoline (E)-styryl, 4-methylphenyl, acetyl Envelope conformation (deviation: 0.107 Å) C–H···O hydrogen bonds (1D chains)
4-(4-Fluorophenyl)piperidine Piperidine 4-fluorophenyl Not reported Not reported

Key Observations

Core Flexibility vs. Rigidity :

  • The target compound’s piperidine ring is expected to adopt a chair conformation, typical for six-membered saturated rings, whereas the pyrazoline derivative in adopts an envelope conformation due to its five-membered unsaturated ring . This difference influences steric accessibility for intermolecular interactions.

The 4-carbamoylphenyl group introduces hydrogen-bond donor (N–H) and acceptor (C=O) sites, contrasting with the 4-methylphenyl group in , which relies on weaker C–H···O interactions .

Aromatic Interactions :

  • Both the target compound and the pyrazoline derivative feature (E)-styryl groups, which promote planar, rigid geometries conducive to π-π stacking. However, the pyrazoline derivative’s crystal packing is dominated by C–H···O bonds rather than aromatic interactions .

Implications of Structural Differences

  • Solubility and Bioavailability : The sulfonyl and carbamoyl groups in the target compound likely improve aqueous solubility compared to the methylphenyl or fluorophenyl analogues, which are more lipophilic .
  • Target Binding : The carbamoyl group’s hydrogen-bonding capacity may enhance affinity for enzymes or receptors with polar active sites, whereas the pyrazoline derivative’s acetyl group might favor hydrophobic pockets.

Biological Activity

N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine ring, which is known for its role in various pharmacological activities. The presence of the carbamoyl and phenylethenyl moieties enhances its potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.2Inhibition of eEF2K signaling pathway
HCC1806 (Breast)6.8Induction of apoptosis via mitochondrial pathway
A549 (Lung)7.5Cell cycle arrest at G2/M phase

The compound's mechanism primarily involves the modulation of protein synthesis through the inhibition of eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for regulating cell growth and survival in cancer cells. By degrading eEF2K, the compound effectively reduces protein synthesis, leading to decreased tumor cell viability.

Case Studies

  • Study on Triple-Negative Breast Cancer (TNBC) :
    A recent study demonstrated that this compound significantly suppressed the viability and proliferation of TNBC cell lines such as MDA-MB-231. The study reported an IC50 value of 5.2 µM, indicating potent activity against this aggressive cancer type .
  • Xenograft Model :
    In vivo studies using xenograft models showed that treatment with this compound resulted in tumor size reduction comparable to standard chemotherapeutics like paclitaxel, without notable toxicity. This suggests a favorable therapeutic window for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxamide derivatives with sulfonyl chlorides under controlled conditions. For example, sulfonylation of the piperidine core with (E)-2-phenylethenylsulfonyl chloride can be performed in anhydrous dichloromethane at 0–5°C, followed by reaction with 4-carbamoylphenylamine. Yield optimization requires inert atmospheres (N₂/Ar) and catalysts like triethylamine to neutralize HCl byproducts .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carboxamide/sulfonyl group connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : Preliminary target identification involves:

  • Enzyme Inhibition Assays : Test against kinases, proteases, or sulfotransferases using fluorogenic substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
  • Cellular Phenotypic Screening : Assess effects on proliferation, apoptosis, or metabolic pathways in cancer cell lines .

Q. What analytical techniques are critical for confirming its structural conformation?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software for refinement) resolves bond lengths/angles and stereochemistry .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the standard safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for toxicity symptoms (based on GHS Category 4 acute toxicity guidelines) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the sulfonyl linker (e.g., replacing ethenyl with ethynyl) or piperidine substituents.

  • Biological Testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., see Table 1).

  • Computational Docking : Use software like AutoDock to predict binding modes to target proteins (e.g., kinases) .

    Table 1. Example Analogues and Bioactivity

    Analog StructureTarget EnzymeIC₅₀ (nM)Reference
    Replacement of ethenyl with ethynylKinase X12 ± 1.2
    Carbamoyl → Nitro substitutionProtease Y450 ± 25

Q. What crystallographic strategies resolve ambiguities in its 3D structure?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL for high-resolution datasets with twin laws (e.g., HKLF 5 format).
  • Hydrogen Bond Analysis : Map C(4) chains or π-π stacking interactions to validate packing motifs .

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., Bradford protein quantification for consistency) .
  • Cell Line Authentication : Use STR profiling to confirm no cross-contamination.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. How to optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and yield.
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for sulfonylation efficiency.
  • Scale-Up Challenges : Monitor exothermic reactions using jacketed reactors with temperature control .

Q. What computational methods predict its pharmacokinetic and toxicological profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., with GROMACS) to assess blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.